![molecular formula C12H19N3O B6238784 2-amino-N-[3-(dimethylamino)propyl]benzamide CAS No. 1943-20-0](/img/no-structure.png)

2-amino-N-[3-(dimethylamino)propyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

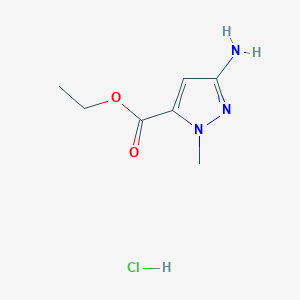

2-amino-N-[3-(dimethylamino)propyl]benzamide is a chemical compound with the CAS Number: 6725-12-8 . It has a molecular weight of 221.3 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of 2-amino-N-[3-(dimethylamino)propyl]benzamide is C12H19N3O . The InChI Code is 1S/C12H19N3O/c1-15(2)9-5-8-14-12(16)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9,13H2,1-2H3,(H,14,16) .Physical And Chemical Properties Analysis

2-amino-N-[3-(dimethylamino)propyl]benzamide is a powder that is stored at room temperature . It has a molecular weight of 221.3 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The compound has been found to exhibit significant antioxidant activity . This property makes it useful in various fields, including healthcare and food preservation, where antioxidants play a crucial role in neutralizing harmful free radicals.

Antibacterial Activity

“2-amino-N-[3-(dimethylamino)propyl]benzamide” has been shown to have antibacterial properties . It can inhibit the growth of both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibacterial drugs.

Metal Chelating Activity

This compound has been found to exhibit effective metal chelating activity . This property is important in various fields, including environmental science, where it can be used to remove heavy metals from wastewater.

Drug Discovery

Amide compounds, including “2-amino-N-[3-(dimethylamino)propyl]benzamide”, have been used in drug discovery . Their diverse biological activities make them potential candidates for the development of new therapeutic agents.

Industrial Applications

Amide compounds are widely used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . Their unique chemical properties make them suitable for a variety of applications, including as plasticizers, stabilizers, and curing agents.

Biological Molecules

Amides are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . This makes them important in the field of biochemistry and molecular biology.

Chemical Synthesis

“2-amino-N-[3-(dimethylamino)propyl]benzamide” can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . This synthesis process can be used in the production of various other chemical compounds.

Chromatography

Amide compounds, including “2-amino-N-[3-(dimethylamino)propyl]benzamide”, have applications in chromatography . They can be used as stationary phases in liquid chromatography due to their unique interaction with the analyte.

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-N-[3-(dimethylamino)propyl]benzamide involves the reaction of 3-(dimethylamino)propylamine with 2-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine, which is then acylated with benzoyl chloride.", "Starting Materials": [ "3-(dimethylamino)propylamine", "2-nitrobenzoyl chloride", "sodium borohydride", "benzoyl chloride", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 3-(dimethylamino)propylamine is reacted with 2-nitrobenzoyl chloride in diethyl ether to form 2-nitro-N-[3-(dimethylamino)propyl]benzamide.", "Step 2: The nitro compound is reduced to the corresponding amine using sodium borohydride in methanol.", "Step 3: The resulting amine is acylated with benzoyl chloride in the presence of hydrochloric acid to form 2-amino-N-[3-(dimethylamino)propyl]benzamide.", "Step 4: The product is purified by recrystallization from ethanol and water." ] } | |

CAS-Nummer |

1943-20-0 |

Produktname |

2-amino-N-[3-(dimethylamino)propyl]benzamide |

Molekularformel |

C12H19N3O |

Molekulargewicht |

221.3 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.